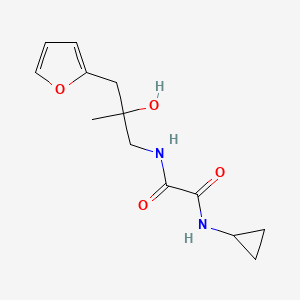

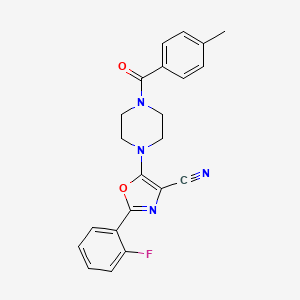

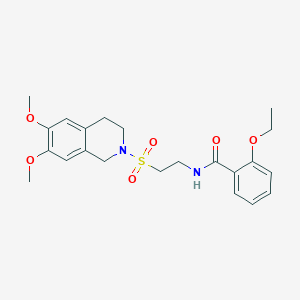

![molecular formula C15H8Cl2N2S B2386749 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 79889-36-4](/img/structure/B2386749.png)

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” is a compound that has been studied for its potential biological activities . It is a derivative of imidazo[2,1-b]thiazole, a heterocyclic compound that has been found to have significant antimycobacterial properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the cyclization of certain compounds under specific conditions . For instance, one study reported the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux condition .Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can be used to identify the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” and its derivatives can be complex. These reactions often involve the formation of new bonds and the breaking of existing ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” can be determined using various analytical techniques. For example, its melting point can be determined using a melting point apparatus .科学的研究の応用

- Researchers have synthesized potent 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers and anticarcinogenic compounds .

- Additionally, 7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole showed effectiveness against both parental melanoma cell lines .

- Some derivatives of this compound serve as PET imaging probes for detecting β-amyloid plaques in the brains of Alzheimer’s patients .

Anticancer Activity

Anxiolytic Properties

PET Imaging Probe for Alzheimer’s Disease

Kinase Inhibition

Antimicrobial Activity

Optical Limiting Properties

将来の方向性

作用機序

Target of Action

The primary target of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to its active site . The interaction is characterized by a desirable fitting pattern and stability of the protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . This disruption affects various downstream metabolic processes that rely on coenzyme A, including the Krebs cycle and fatty acid synthesis . The disruption of these pathways inhibits the growth and proliferation of the bacteria .

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its absorption, distribution, metabolism, excretion, and toxicity (admet) properties were considered during its design .

Result of Action

The compound exhibits potent in vitro antitubercular activity. For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth and proliferation of the bacteria .

Action Environment

The action, efficacy, and stability of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole can be influenced by various environmental factors. It’s worth noting that the compound showed selective inhibition of Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria , suggesting that it may be more effective in certain microbial environments .

特性

IUPAC Name |

2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2S/c16-10-6-5-9(7-11(10)17)12-8-19-13-3-1-2-4-14(13)20-15(19)18-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSFLBIFFQIOAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

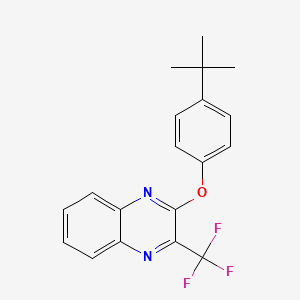

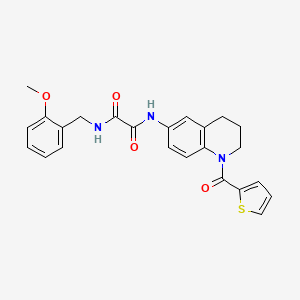

![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2386674.png)

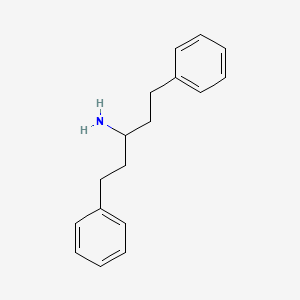

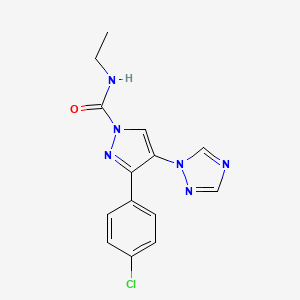

![2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)

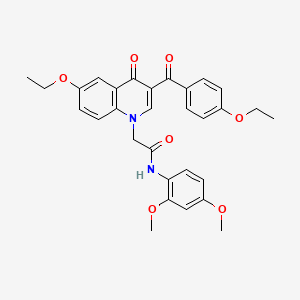

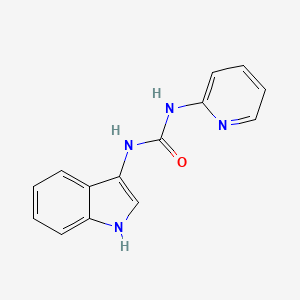

![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)

methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2386686.png)

![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2386688.png)